ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate
Description
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a triazole-based heterocyclic compound featuring a hydroxy group at the 4-position and an ethyl ester moiety at the 5-position.
Properties
IUPAC Name |
ethyl 5-oxo-1,2-dihydrotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5(10)3-4(9)7-8-6-3/h2H2,1H3,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXALEMGVGAONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition of Azides and Alkynes
The most established method for synthesizing ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach involves reacting azides with terminal alkynes under mild conditions to produce 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency.
Azide + Terminal Alkyne → [Cu(I) catalysis] → 1,4-Disubstituted 1,2,3-Triazole
- The azide component is typically derived from precursor molecules bearing the carboxylate or hydroxyl functionalities.
- The alkyne component can be an ethynyl derivative with appropriate protecting groups or functional groups to facilitate subsequent modifications.
- Catalysts: Copper(I) salts such as CuI or CuSO₄ combined with a reducing agent like sodium ascorbate.
- Solvent: A mixture of tert-butanol and water or other polar solvents.
- Temperature: Usually ambient or slightly elevated (25–50°C).
- The reaction proceeds with excellent regioselectivity favoring the 1,4-disubstituted triazole.
- Yields are generally high (>80%) under optimized conditions.
- The method allows for diverse substitution patterns, enabling the synthesis of various derivatives, including this compound.
Cycloaddition of β-Ketoesters and Azides
An alternative route involves the cycloaddition of β-ketoesters with aryl azides, which can lead to the formation of 5-hydroxy-1,2,3-triazoles, including the target compound. This method typically employs organic bases such as potassium carbonate or DBU in solvents like DMSO or acetonitrile.
β-Ketoester + Aryl Azide → Cycloaddition → 5-Hydroxy-1,2,3-triazole derivative
- The reaction of ethyl acetoacetate with aryl azides under basic conditions yields 5-hydroxy-1,2,3-triazoles with high regioselectivity.
- The process involves enolate formation from the ketoester, which then undergoes cycloaddition with azides.
- The resulting 5-hydroxy-1,2,3-triazoles can be further functionalized to obtain this compound.
- Base: Potassium carbonate or DBU.
- Solvent: DMSO or acetonitrile.
- Temperature: Reflux conditions (~80°C) for several hours.
- The method provides a high-yield synthesis (up to 84%) of the target compound.
- It allows for the synthesis of derivatives with various aryl groups, enhancing structural diversity.
Multi-step Synthesis via Esterification and Cyclization
A more elaborate approach involves initial esterification of suitable precursors followed by cyclization:
- Step 1: Synthesis of this compound via esterification of a suitable acid precursor.
- Step 2: Cyclization using azides under catalytic conditions to form the triazole ring.
This approach is less common but useful when starting from complex or functionalized intermediates.
Summary of Data Tables
| Method | Starting Materials | Catalysts/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Huisgen cycloaddition | Azides + Alkynes | CuI or CuSO₄, sodium ascorbate, room temp | >80% | High regioselectivity, versatile | Requires terminal alkynes |
| Azide + β-Ketoester | β-Ketoester + Aryl Azide | K₂CO₃ or DBU, DMSO, reflux | Up to 84% | High yield, functional group tolerance | Multi-step, less direct |
| Esterification + Cyclization | Carboxylic acids + Azides | Acid catalysis, heat | Variable | Suitable for complex molecules | Longer synthesis route |
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole core participates in 1,3-dipolar cycloaddition reactions, a hallmark of click chemistry. Key examples include:
Reaction with Alkynes
In the presence of copper(I) catalysts, the azide intermediate (derived from this compound) reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles .
| Reaction Components | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Azide derivative + 6a | CuI/Hünig’s base | 76 | Room temperature, 12 h |
| Azide derivative + 6b | CuI/Hünig’s base | 82 | Room temperature, 12 h |
This reaction is stereospecific and proceeds via a stepwise mechanism involving copper-acetylide intermediates .
Substitution Reactions
The hydroxyl group at position 4 undergoes nucleophilic substitution. For example:
Tosylation
Treatment with tosyl chloride converts the hydroxyl group into a tosyl moiety, enhancing leaving-group ability :
| Substrate | Reagents | Yield (%) |
|---|---|---|
| Ethyl 4-hydroxy-triazole | Tosyl chloride, pyridine | 95 |
Ester Hydrolysis and Functionalization
The ethyl carboxylate group is susceptible to hydrolysis under basic conditions:
Saponification
Reaction with aqueous KOH yields the corresponding carboxylic acid :
| Conditions | Product | Yield (%) |
|---|---|---|
| KOH (10 equiv), H₂O, 0°C | 5-Hydroxy-triazolecarboxylic acid | 90–95 |
Coordination with Metal Ions
The hydroxyl and triazole nitrogen atoms act as ligands for metal coordination, forming stable complexes. This property is exploited in catalysis and enzyme inhibition:
Example: Copper Coordination
The compound binds Cu(I) ions during cycloaddition reactions, stabilizing the transition state and accelerating reaction rates.
Oxidation and Reduction
While direct data on redox reactions of this compound is limited, analogous triazoles show:
-
Oxidation : Conversion of hydroxyl to ketone groups using strong oxidizers like KMnO₄.
-
Reduction : Hydrogenation of the triazole ring with Pd/C or LiAlH₄.
Biological Interactions
The compound inhibits enzymes through hydrogen bonding and metal chelation. For example:
Scientific Research Applications
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key triazole carboxylate derivatives from the evidence, highlighting substituent differences and their implications:
Key Observations:
- The hydroxy group in the target compound may reduce lipophilicity but improve aqueous solubility. 4-Position: Phenyl groups (e.g., SI55, SI66) contribute aromaticity, while hydroxy or benzyloxy groups (e.g., 15f) introduce polarity or protection strategies .
- Ester Group : Ethyl esters (e.g., 15f) may offer slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
Physicochemical and Spectroscopic Data
- NMR/HRMS : Analogs like SI55 and SI66 show characteristic peaks for triazole protons (δ 7–8 ppm) and ester carbonyls (δ 160–165 ppm) in $^{13}\text{C}$ NMR . The hydroxy group in the target compound would likely exhibit a broad peak at δ 4–5 ppm in $^{1}\text{H}$ NMR (DMSO-d$_6$).
- Melting Points : Hydroxy-containing analogs (e.g., 46k in ) are solids, whereas alkyl-substituted derivatives (e.g., SI55) are oils, indicating that the hydroxy group enhances crystallinity .
Biological Activity
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that has garnered attention in various fields of research due to its notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse sources.
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts. The process can be summarized as follows:
- Preparation of Azide : An azide is synthesized from an amine using sodium nitrite and hydrochloric acid.
- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Esterification : The resulting triazole is esterified with ethanol to yield the final product.
| Property | Value |
|---|---|
| CAS No. | 81581-10-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 157.1 g/mol |
| Purity | 95% |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Enzyme Inhibition
- The compound has been studied for its potential as an enzyme inhibitor. It can modulate enzymatic activity through competitive inhibition mechanisms, effectively binding to specific enzymes and blocking substrate access.
2. Antifungal Activity
- This compound shows promise as an antifungal agent, inhibiting the growth of various fungal pathogens.
3. Metal Ion Chelation
- The compound's ability to chelate metal ions enhances its potential use in medicinal chemistry for therapeutic applications against diseases that involve metal ion dysregulation.
4. Anti-inflammatory and Anticancer Properties
- Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities, making it a candidate for further therapeutic exploration .
The mechanism of action involves the interaction of this compound with specific molecular targets:
- Hydrogen Bonding : The hydroxyl and carboxylate groups facilitate hydrogen bonding with target proteins.
- Metal Coordination : The compound can coordinate with metal ions, influencing enzyme activity and potentially altering metabolic pathways.
Comparative Analysis
This compound can be compared with other triazole derivatives based on their structural features and biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | 137156-41-3 | Different positioning of hydroxyl group |
| Ethyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate | Not available | Another isomer with unique properties |
| Ethyl 4-amino-1H-1,2,3-triazole-5-carboxylate | 81581-10-4 | Amino group instead of hydroxyl group |
Case Studies
Several studies have highlighted the biological activity of this compound:
Study on Enzyme Inhibition :
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic processes. The IC50 values indicated significant inhibition compared to control compounds .
Antifungal Efficacy Study :
In vitro tests showed that this compound exhibited strong antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections.
Q & A
Q. What are the common synthetic routes for ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate, and how can reaction conditions be optimized?
The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, a plausible route involves the reaction of an ethyl propiolate derivative with a hydroxyl-substituted azide precursor under controlled pH and temperature. Optimization may include:
- Catalyst screening : Testing copper(I) iodide vs. copper(II) sulfate/sodium ascorbate systems for regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization to achieve ≥98% purity, as validated by GC or HPLC .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the triazole ring structure and ester/ hydroxyl group positions. For example, the hydroxyl proton typically appears as a broad singlet at δ 10–12 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 158.06 for CHNO) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3200 cm (hydroxyl O-H) .
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : Hydrolytic sensitivity of the ester group necessitates anhydrous conditions. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (0–80% RH) are recommended .
- Storage : Argon-sealed vials at –20°C in desiccators to prevent degradation .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism and regioselectivity of triazole formation?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity (1,4- vs. 1,5-triazole isomers). For example, ICReDD’s reaction path search tools integrate quantum chemical calculations to map energy profiles .
- Molecular docking : Study interactions between copper catalysts and reactants to optimize catalytic efficiency .
Q. What experimental design strategies resolve contradictions in reported spectroscopic data?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting NMR chemical shifts or reaction yields .
- Statistical validation : Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties in spectral interpretations .
Q. How can researchers explore the biological activity of this compound, and what assays are methodologically robust?
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric methods (e.g., Ellman’s reagent for AChE) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the ethyl ester with methyl or benzyl groups) and compare IC values .
Contradictory Data Analysis
Q. How to address discrepancies in reported solubility or reactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
